5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Diethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a diethylamino group, a nitrophenyl group, and an isoxazol-5(2H)-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Diethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine derivatives.
Introduction of the Diethylamino Group: This step involves the alkylation of the isoxazole ring with diethylamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((Diethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products
Oxidation Products: Depending on the oxidizing agent, products may include carboxylic acids or ketones.
Reduction Products: The primary product of nitro group reduction is the corresponding amine.
Substitution Products: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-((Diethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Similar Compounds
4-((Dimethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one: Similar structure but with dimethylamino instead of diethylamino.
3-(4-Nitrophenyl)isoxazol-5(2H)-one: Lacks the diethylamino group.
4-((Diethylamino)methyl)-3-phenylisoxazol-5(2H)-one: Similar structure but without the nitro group.
Uniqueness
4-((Diethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is unique due to the combination of the diethylamino group and the nitrophenyl group on the isoxazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
CAS No. |
61195-02-6 |
---|---|
Molecular Formula |
C14H17N3O4 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
4-(diethylaminomethyl)-3-(4-nitrophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H17N3O4/c1-3-16(4-2)9-12-13(15-21-14(12)18)10-5-7-11(8-6-10)17(19)20/h5-8,15H,3-4,9H2,1-2H3 |
InChI Key |
KLCATPHRRZVMKK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(NOC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.